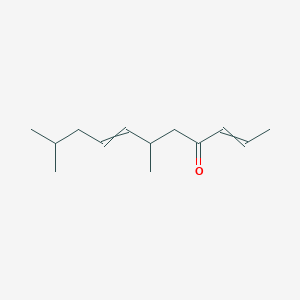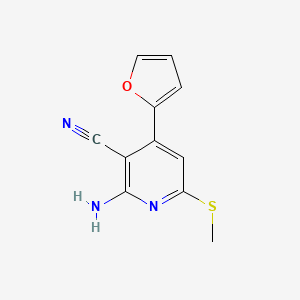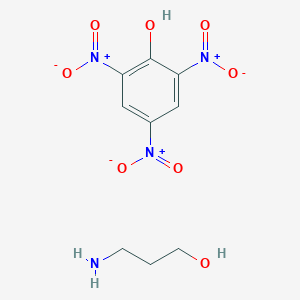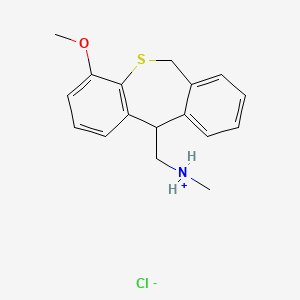
3-(Hydroxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hydroxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide is an organic compound that belongs to the class of imidazolidines This compound is characterized by the presence of a hydroxymethyl group, a phenyl group, and a sulfanylidene group attached to an imidazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of N-phenylimidazolidine-2-thione with formaldehyde in the presence of a base to introduce the hydroxymethyl group. The reaction conditions often include moderate temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and scalability. This includes the use of industrial-grade reagents, efficient reaction setups, and purification techniques to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Hydroxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfanylidene group can be reduced to form thiol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of thiol derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
3-(Hydroxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(Hydroxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the phenyl and sulfanylidene groups can interact with hydrophobic and thiol-containing sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-phenylimidazolidine-2-thione: Lacks the hydroxymethyl group.
3-(Hydroxymethyl)-N-phenylimidazolidine-1-carboxamide: Lacks the sulfanylidene group.
N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide: Lacks the hydroxymethyl group.
Uniqueness
3-(Hydroxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide is unique due to the presence of both the hydroxymethyl and sulfanylidene groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
77505-55-6 |
|---|---|
Formule moléculaire |
C11H13N3O2S |
Poids moléculaire |
251.31 g/mol |
Nom IUPAC |
3-(hydroxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide |
InChI |
InChI=1S/C11H13N3O2S/c15-8-13-6-7-14(11(13)17)10(16)12-9-4-2-1-3-5-9/h1-5,15H,6-8H2,(H,12,16) |
Clé InChI |
CIQJZVQGFDELFL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=S)N1CO)C(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride](/img/structure/B14430094.png)

![N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B14430101.png)


![2-Nitro-3-[(5-nitrothiophen-2-yl)sulfanyl]thiophene](/img/structure/B14430127.png)
